Product packaging for Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid(Cat. No.:CAS No. 698-39-5)

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid

Cat. No.: B3386081
CAS No.: 698-39-5
M. Wt: 138.16 g/mol
InChI Key: OMCJAQLEGLBYJY-UHFFFAOYSA-N
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Description

Significance of Bicyclic Systems in Chemical Research

Bicyclic compounds are pivotal in organic chemistry as they are integral components of numerous natural products, including terpenes, steroids, and alkaloids, as well as many synthetic pharmaceuticals and materials. fiveable.me The fused ring system often imparts distinct structural and functional properties. fiveable.me These rigid structures are instrumental in creating diverse molecular frameworks through various chemical reactions, such as cycloadditions and ring-opening reactions. aaronchem.com The incorporation of bicyclic systems can lead to improved physical properties, such as thermal resistance in polymers. core.ac.uk

The Norbornene Framework as a Strained Alkene Platform

The norbornene framework, bicyclo[2.2.1]hept-2-ene, is a classic example of a strained alkene. This strain arises from the geometric constraints of the bicyclic system, which prevents the double bond from achieving its ideal planar geometry. This inherent strain makes the double bond more reactive than a typical alkene. acs.org This heightened reactivity, particularly in strain-promoted reactions, allows norbornene derivatives to participate in reactions that might otherwise require harsh conditions. acs.orgresearchgate.net The ease of distorting the strained reactants to the transition state geometry accelerates these reactions. acs.org Furthermore, norbornene derivatives are readily prepared, often through the Diels-Alder reaction, making them accessible building blocks for synthesis. researchgate.net

Specific Chemical Interest of Bicyclo[2.2.1]hept-2-ene-2-carboxylic Acid

This compound is a valuable reagent in organic synthesis due to its unique structural characteristics. aaronchem.com Its rigid and compact structure allows it to participate in a variety of significant chemical transformations. aaronchem.com

The strategic placement of both a reactive double bond and a carboxylic acid functional group within the same molecule provides a versatile platform for chemical modification. The carboxylic acid group can undergo typical reactions such as esterification and can also direct the stereochemical outcome of reactions at the double bond. cymitquimica.com The rigid bicyclic structure and the presence of the carboxylic acid functionality make it a versatile intermediate in organic synthesis. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound's binding affinity and specificity with other molecules.

The synthesis of this compound and its derivatives often involves the Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted acrylate (B77674). nih.govresearchgate.netresearchgate.net This cycloaddition reaction typically yields a mixture of endo and exo isomers. nih.govresearchgate.net The endo isomer is often the major product under kinetic control due to favorable secondary orbital interactions. chegg.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
IUPAC Name This compound
CAS Number 698-39-5
SMILES C1CC2CC1C=C2C(=O)O

Data sourced from PubChem CID 281894 nih.gov

This compound serves as a crucial building block in the synthesis of a wide array of complex organic molecules. aaronchem.com Its unique stereochemistry and functionality make it a valuable precursor for pharmaceuticals and agrochemicals. aaronchem.comguidechem.com The carboxylic acid moiety allows for further chemical modifications, enabling the fine-tuning of the properties of the final products. aaronchem.com Its derivatives have been utilized in the synthesis of bioactive molecules and have shown potential in medicinal chemistry. aaronchem.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B3386081 Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid CAS No. 698-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCJAQLEGLBYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300102
Record name Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
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Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-39-5
Record name NSC134900
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Record name Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
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Record name bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
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Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 Ene 2 Carboxylic Acid and Its Precursors

Cycloaddition Reactions in the Synthesis of Norbornene Carboxylic Acids

The foundation for synthesizing norbornene carboxylic acids is the Diels-Alder reaction, a powerful and atom-economical [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgresearchgate.net In this context, cyclopentadiene (B3395910) typically serves as the diene, reacting with a substituted alkene (the dienophile) to generate the characteristic bicyclo[2.2.1]heptene scaffold. scirp.orgscirp.org

Diels-Alder Reaction Strategies for Bicyclic Scaffolds

The Diels-Alder reaction is a cornerstone in the synthesis of complex cyclic molecules due to its ability to form two new carbon-carbon bonds in a single, concerted step. wikipedia.orgchemconnections.org The reaction between a conjugated diene and a dienophile leads to the formation of a cyclohexene (B86901) derivative. wikipedia.org For the synthesis of the bicyclo[2.2.1]heptene core, cyclopentadiene is an exceptionally reactive diene. nih.gov

To introduce the carboxylic acid group directly, dienophiles containing an electron-withdrawing group are employed. researchgate.net Acrylic acid is a common choice, reacting with cyclopentadiene to form 5-norbornene-2-carboxylic acid. scirp.org Alternatively, dienophiles with "masked functionality" can be used. wikipedia.org For instance, acrylonitrile (B1666552) can be used as the dienophile, with the resulting nitrile group being subsequently hydrolyzed to a carboxylic acid. Another strategy involves using maleic anhydride (B1165640) as the dienophile, which reacts with cyclopentadiene to form an anhydride adduct. chemconnections.orglatech.edu This adduct can then be hydrolyzed to the corresponding dicarboxylic acid.

A variety of dienophiles can be utilized to introduce the carboxylic acid functionality or a precursor group. The table below summarizes some common dienophiles and their resulting adducts with cyclopentadiene.

DienophileResulting Functional Group in Adduct
Acrylic acidCarboxylic acid
Methyl acrylate (B77674)Methyl ester
AcrylonitrileNitrile
Maleic anhydrideDicarboxylic anhydride

This data is based on established Diels-Alder reaction principles where the dienophile's substituent becomes a substituent on the resulting bicyclic product.

A critical aspect of the Diels-Alder reaction is its stereoselectivity, leading to the formation of endo and exo isomers. wikipedia.orgchemconnections.org In the reaction of cyclopentadiene with many dienophiles, the endo product is kinetically favored. scirp.orgchemconnections.org This preference is often explained by secondary orbital interactions, where the electron-withdrawing group of the dienophile interacts with the developing pi system of the diene in the transition state. scirp.orgchemconnections.org

However, the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance. masterorganicchemistry.com Therefore, the reaction conditions can influence the endo/exo ratio. Lower temperatures generally favor the formation of the kinetic endo product, while higher temperatures can lead to equilibration and favor the formation of the thermodynamic exo product through a retro-Diels-Alder reaction followed by cycloaddition. masterorganicchemistry.com For instance, the reaction of cyclopentadiene with itself yields the endo adduct at room temperature, but heating can produce a mixture containing the exo isomer. masterorganicchemistry.com Some studies have focused on developing methods for the stereo-selective synthesis of the exo-isomer, which can be of practical importance. scirp.orgscirp.org

The table below illustrates the general trend of stereoselectivity based on reaction conditions.

Reaction ConditionFavored ProductRationale
Low TemperatureEndoKinetic control, favored by secondary orbital interactions. scirp.orgchemconnections.org
High TemperatureExoThermodynamic control, greater stability due to less steric hindrance. masterorganicchemistry.com

When an unsymmetrical diene, such as a substituted cyclopentadiene, reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The reaction can potentially yield two different constitutional isomers. For example, the reaction of 1-methylcyclopentadiene with dienophiles like acrylonitrile and methyl acrylate is highly regiospecific. rsc.org In contrast, 2-methylcyclopentadiene exhibits lower regioselectivity. rsc.org The regiochemical outcome is influenced by the electronic and steric effects of the substituents on both the diene and the dienophile. rsc.org In the context of synthesizing optically active Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid derivatives, asymmetric Diels-Alder reactions are employed, often utilizing chiral auxiliaries or catalysts to control both the stereochemistry and regiochemistry of the cycloaddition. rsc.orgtandfonline.com

Influence of Catalysis on Diels-Alder Reaction Efficiency and Selectivity

Lewis acids are frequently used to catalyze Diels-Alder reactions. scirp.orgmasterorganicchemistry.com They coordinate to the electron-withdrawing group of the dienophile, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This enhances the interaction with the diene's Highest Occupied Molecular Orbital (HOMO), thereby increasing the reaction rate and often improving the endo selectivity. scirp.org Various Lewis acids, including titanium-based catalysts, have been developed for enantioselective Diels-Alder reactions with ester dienophiles. orientjchem.org Acid co-catalysts can also be used to control the endo/exo selectivity. nih.gov For instance, in certain organocatalyzed Diels-Alder reactions, the addition of an acid cocatalyst favors the formation of the endo-adduct. nih.gov

The table below summarizes the effect of catalysts on the Diels-Alder reaction.

Catalyst TypeEffect on Reaction
Lewis Acids (e.g., TiCl₄, AlCl₂Et)Increased reaction rate, enhanced endo selectivity. scirp.orgunirioja.es
Chiral Lewis AcidsEnantioselective product formation. orientjchem.orgmit.edu
Acid Co-catalystsCan control endo/exo selectivity. nih.gov

Derivatization Pathways for this compound

The carboxylic acid functionality in this compound provides a handle for a wide range of chemical transformations. aaronchem.com These derivatizations are crucial for synthesizing a variety of compounds with tailored properties. Common derivatization reactions include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters, such as methyl or ethyl esters, by reaction with the appropriate alcohol under acidic conditions.

Amide Formation: Reaction with amines, often activated by coupling agents, leads to the formation of amides.

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Halogenation: The carboxylic acid can be converted to an acyl halide, a more reactive intermediate for further functionalization.

Reactions of the Double Bond: The alkene functionality within the bicyclic system can undergo various addition reactions, such as hydrogenation to the saturated analogue, halogenation, and epoxidation.

These derivatization pathways significantly expand the synthetic utility of this compound, making it a versatile precursor for the synthesis of pharmaceuticals, polymers, and other advanced materials. scirp.orgscirp.org

Esterification Reactions for Carboxylic Acid Functionalization

The carboxylic acid group of norbornene-based compounds is readily converted to its corresponding esters through various established methods. This functionalization is crucial for modifying the compound's properties or for use as a protecting group in further synthetic steps.

A primary method for esterification is the reaction of the carboxylic acid with an excess of a suitable alcohol under acidic conditions. For instance, reacting 5-norbornene-2-carboxylic acid with a surplus of methanol (B129727) in the presence of an acid catalyst yields methyl 5-norbornene-2-carboxylate. google.com A specific example employs 98% sulfuric acid as the catalyst with methanol, refluxing the mixture for 17 hours to achieve the methyl ester in 93% yield. scirp.orgscirp.org Similarly, tert-butyl esters can be synthesized by reacting the acid with an excess of isobutylene, also in the presence of an acidic catalyst. google.com

The esterification of the related 5-norbornene-2,3-dicarboxylic anhydride highlights the use of specialized catalysts to facilitate the reaction, particularly when steric hindrance is a factor. The synthesis using various alcohols like 2-ethyl-1-hexanol and n-octanol is conducted in a two-step process where the second, slower step is accelerated by a titanium-based catalyst, and the continuous removal of water drives the reaction to completion. researchgate.net While the direct esterification of the acid is common, derivatives like methyl esters are also used as monomers in ring-opening metathesis polymerization (ROMP).

ReactantReagentsCatalystProductReference
5-Norbornene-2-carboxylic acidMethanol (excess)Acid CatalystMethyl 5-norbornene-2-carboxylate google.com
5-Norbornene-2-carboxylic acidMethanolH₂SO₄Methyl 5-norbornene-2-carboxylate scirp.orgscirp.org
5-Norbornene-2-carboxylic acidIsobutylene (excess)Acid Catalysttert-Butyl 5-norbornene-2-carboxylate google.com
5-Norbornene-2,3-dicarboxylic anhydride2-Ethyl-1-hexanol, n-Octanol, etc.Titanium CatalystCorresponding Diesters researchgate.net

Amidation and Other Carboxylic Acid Transformations

Beyond esterification, the carboxylic acid moiety can be converted into a variety of other functional groups, with amidation being a prominent transformation. The synthesis of norbornane- and norbornene-carboxylic acid amides is documented, yielding compounds with potential applications in various fields. google.com

The general mechanism for the amidation of carboxylic acids typically requires acid catalysis. youtube.com The process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A primary or secondary amine then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the corresponding amide. youtube.com

Another significant transformation of the carboxylic acid group is its conversion to an acyl azide. This can be achieved by reacting the acid with reagents such as trichloroisocyanuric acid and triphenylphosphine. researchgate.net Acyl azides are versatile intermediates that can undergo the Curtius rearrangement to form isocyanates, which are precursors to amines, ureas, and carbamates. researchgate.net

ReactantAmine ReagentGeneral ConditionsProduct ClassReference
Bicyclo[2.2.1]heptene-carboxylic acidPrimary or Secondary AmineAcid Catalysis or Coupling AgentsBicyclo[2.2.1]heptene-carboxamide google.comyoutube.com

Multi-step Synthetic Sequences Towards this compound

The synthesis of the specific isomer, this compound, presents a significant challenge. The most common route to the norbornene carboxylic acid core, the Diels-Alder reaction between cyclopentadiene and acrylic acid (or its esters), stereoselectively produces the Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid isomer. google.comscirp.org Therefore, obtaining the 2-ene isomer requires subsequent synthetic steps involving rearrangements or specific functional group manipulations.

Strategies Involving Structural Rearrangements and Isomerization

Structural rearrangements are fundamental to manipulating the norbornene scaffold. A widely studied transformation is the base-catalyzed endo-exo isomerization of Bicyclo[2.2.1]hept-5-ene-2-carboxylates. This process does not move the double bond but reorients the substituent at the C-2 position. The isomerization proceeds via the abstraction of the acidic proton on the carbon atom adjacent to the carboxyl group, facilitated by a strong base like potassium t-butoxide or sodium t-butoxide. google.comscirp.orggoogle.comresearchgate.net This creates a carbanion intermediate that can be protonated to form either the endo or the thermodynamically more stable exo isomer. scirp.orgresearchgate.net

Achieving the migration of the double bond from the C-5 to the C-2 position is a more complex transformation. Photochemical methods offer a potential pathway. For example, the photorearrangement of the related Bicyclo[2.2.1]heptene-2-carbonitrile has been shown to proceed via 1,2 and 1,3-sigmatropic shifts, which are orbital symmetry-allowed photochemical processes that result in skeletal rearrangement. mcmaster.ca This suggests that similar light-induced rearrangements could be a viable, albeit advanced, strategy for converting the 5-ene-2-carboxylic acid isomer to the desired 2-ene-2-carboxylic acid.

More profound skeletal rearrangements of the bicyclo[2.2.1]heptane system have been documented using organometallic reagents. Ester-substituted norbornenes react with titanocene (B72419) alkylidene complexes (e.g., Tebbe's reagent) to form metallacyclobutanes. caltech.edu Upon heating, these intermediates can rearrange the ring system, cleaving the bicycloheptane (B81988) structure to yield substituted bicyclo[3.2.0]heptenes, which represents a significant structural isomerization rather than a simple double bond migration. caltech.edu

Functional Group Interconversions on the Norbornene Skeleton

Functional group interconversions (FGIs) are essential for elaborating the norbornene skeleton beyond modifications to the carboxylic acid group. These reactions can target the double bond or other positions on the bicyclic framework.

The double bond within the norbornene structure is susceptible to standard alkene reactions. For instance, it can be oxidized to form epoxides, ketones, or aldehydes, or it can be reduced via hydrogenation to yield the corresponding saturated bicyclo[2.2.1]heptane (norbornane) derivative.

Chemical Reactivity and Reaction Mechanisms of Bicyclo 2.2.1 Hept 2 Ene 2 Carboxylic Acid

Electrophilic Addition Reactions to the Norbornene Double Bond

The double bond in the bicyclo[2.2.1]heptene system is characterized by significant ring strain, making it highly susceptible to electrophilic attack. scirp.org This reactivity is fundamental to the functionalization of the bicyclic core.

The halogenation of Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the olefinic bond. In nonpolar solvents, this reaction proceeds to yield dihalogenated derivatives. evitachem.com The mechanism typically involves the formation of a bridged halonium ion intermediate, which is then attacked by the halide ion. Due to the steric hindrance of the bicyclic structure, the anti-addition product is generally favored.

It is important to distinguish this addition reaction from other halogenation pathways. For instance, decarboxylative halogenation, a reaction that cleaves the carbon-carbon bond of the carboxylic acid group, can also occur under different conditions, particularly with reagents like N-bromosuccinimide (NBS). acs.orgmasterorganicchemistry.com Additionally, α-halogenation of the carboxylic acid can be achieved via the Hell-Volhard-Zelinsky reaction, which requires a catalyst like phosphorus tribromide (PBr₃) and proceeds through an acyl halide intermediate. youtube.com However, the primary reaction at the double bond is electrophilic addition.

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond of this compound is a classic example of electrophilic addition. masterorganicchemistry.com The reaction is initiated by the protonation of the alkene, which acts as a nucleophile, to form a carbocation intermediate. masterorganicchemistry.comchemistrysteps.com The regioselectivity of this addition is governed by the stability of the resulting carbocation.

Under standard ionic conditions, the reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, and the halide adds to the more substituted carbon, which can better stabilize the positive charge. chemistrysteps.com However, in the norbornene system, the initial carbocation is prone to Wagner-Meerwein rearrangements to form a more stable, delocalized non-classical carbocation, which can lead to a mixture of rearranged products. The reaction is generally not stereoselective, yielding a mixture of stereoisomers. masterorganicchemistry.com

In the specific case of hydrogen bromide (HBr), the reaction outcome can be altered by the presence of peroxides (ROOR). Under these conditions, the reaction proceeds via a free-radical mechanism. reddit.comresearchgate.net This "peroxide effect" leads to an anti-Markovnikov addition, where the bromine radical adds first to the double bond to form the most stable carbon radical, resulting in the bromine atom bonding to the less substituted carbon. researchgate.net

The electron-withdrawing nature of the carboxylic acid group at the C-2 position influences the stability of the intermediate carbocation or radical, affecting the precise regiochemical outcome of the addition.

The hydration of this compound involves the addition of a water molecule across the double bond to form a hydroxy-substituted bicyclo[2.2.1]heptane-2-carboxylic acid. This reaction is typically catalyzed by a strong acid. The mechanism mirrors that of hydrohalogenation, beginning with the protonation of the alkene to yield the most stable carbocation intermediate, which is then attacked by a water molecule acting as a nucleophile. A final deprotonation step yields the alcohol product.

Research has shown that the hydration of bicyclo[2.2.1]heptene derivatives can be effectively carried out using a cation exchange resin as the acid catalyst. This method has been applied to various substituted norbornenes, including the carboxylic acid form, to produce the corresponding alcohols. As with other electrophilic additions to this system, rearrangements of the carbocation intermediate are possible.

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of the norbornene ring. The reaction of this compound with ozone (O₃) initially forms a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide intermediate. Subsequent workup of the ozonide determines the final products.

A study on a related compound, dimethyl endo,cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, demonstrated that ozonolysis in diethyl ether leads to cleavage of the double bond and subsequent intramolecular reaction of the resulting zwitterionic intermediate with one of the methoxycarbonyl groups. This suggests that for this compound, the ozonolysis would cleave the C2-C3 double bond to form a cyclopentane (B165970) ring substituted with two carbonyl functionalities (an aldehyde and a carboxylic acid) and a formyl group. The precise structure of the final product would depend on the reaction and workup conditions.

Nucleophilic Reactivity and Substitution at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a site for various nucleophilic acyl substitution reactions, allowing for the synthesis of a wide array of derivatives such as esters and amides. evitachem.comreddit.com

The carboxylic acid can be readily converted into its corresponding esters through reaction with an alcohol under acidic catalysis (Fischer esterification). evitachem.com For example, reacting the acid with methanol (B129727) and an acid catalyst like sulfuric acid produces methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate. evitachem.com Ethyl esters are also commonly synthesized and used. chemistrysteps.comresearchgate.net

Amide derivatives are formed by treating the carboxylic acid with an amine. evitachem.com This condensation reaction typically requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group and facilitate the formation of the amide bond. This method has been used to synthesize a variety of N-substituted amides from Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Table 1: Examples of Nucleophilic Substitution Reactions

Reaction Type Reagent(s) Product Reference(s)
Esterification Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate evitachem.com,
Esterification Ethanol (C₂H₅OH), Acid Catalyst Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate chemistrysteps.com, researchgate.net
Amidation Thiophen-2-ylmethylamine, DCC Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide
Amidation Primary Amines (R-NH₂), Coupling Agents N-substituted bicyclo[2.2.1]hept-5-ene-2-carboxamides

Role of the Carboxylic Acid as a Directing Group

The carboxylic acid moiety in this compound plays a significant role in dictating the stereochemical and regiochemical outcomes of various reactions. Its influence stems from both steric and electronic effects. The group's ability to form hydrogen bonds and ionic interactions can influence how reagents and catalysts approach the molecule.

The rigid, strained bicyclic framework of the molecule presents two distinct faces for chemical attack: the exo and endo faces. beilstein-journals.org The exo face is generally less sterically hindered. beilstein-journals.org The presence of the carboxylic acid group, particularly in the endo position, further enhances this steric bias, directing incoming reagents preferentially to the opposite exo face. beilstein-journals.org This directing effect is crucial in reactions such as cycloadditions and electrophilic additions. Electronically, the electron-withdrawing nature of the carboxyl group can modulate the reactivity of the adjacent carbon-carbon double bond.

Catalytic Transformations

The strained double bond within the bicyclo[2.2.1]heptene skeleton makes it a highly reactive and versatile substrate for a wide array of catalytic transformations. evitachem.com These reactions enable the selective functionalization of the core structure, leading to a variety of saturated and unsaturated derivatives.

Hydrogenation and Reductive Processes of the Double Bond

The carbon-carbon double bond in this compound and its derivatives can be readily saturated through catalytic hydrogenation to yield the corresponding bicyclo[2.2.1]heptane-2-carboxylic acid. This transformation is typically achieved with high efficiency using various catalytic systems.

Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for this reduction. acs.org Research on the catalytic transfer hydrogenation of related dimethyl bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate over Pd/C has demonstrated the regioselectivity of this process. acs.org Similarly, the hydrogenation of a related 7-oxabicyclo[2.2.1]hept-5-ene derivative using 5% Pd/C under a hydrogen atmosphere successfully yielded the saturated bicycloheptane (B81988) structure. mdpi.com

Alternative catalytic systems have also proven effective. For instance, a catalyst comprised of an aluminum-nickel alloy has been used for the hydrogenation of the disodium (B8443419) salt of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, affording the saturated product in yields exceeding 98% under mild conditions of atmospheric pressure and temperatures between 15–40 °C. google.com

Table 1: Catalytic Systems for Hydrogenation of Bicyclo[2.2.1]heptene Derivatives
CatalystSubstrateConditionsProductYieldSource
Palladium on Carbon (Pd/C)Dimethyl bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylateCatalytic Transfer HydrogenationSaturated dicarboxylateNot specified acs.org
5% Palladium on Carbon (Pd/C)(1S,2R,4R*)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl esterH₂ (6 atm), MeOH, Room Temp.Saturated bicyclo[2.2.1]heptane derivativeNot specified mdpi.com
Aluminum-Nickel AlloyBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid disodium saltAtmospheric pressure, 15-40 °CBicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt>98% google.com

Oxidation Reactions (e.g., Epoxidation)

The alkene functionality in the bicyclo[2.2.1]heptene ring is susceptible to various oxidation reactions, with epoxidation being a prominent example. This reaction typically proceeds with high stereoselectivity due to the inherent steric properties of the bicyclic system.

Epoxidation is commonly carried out using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), to form an epoxide ring across the double bond. Theoretical and experimental studies have shown that the epoxidation of norbornene and its derivatives occurs with a strong preference for the exo face. researchgate.net This selectivity is attributed to the significant steric hindrance presented by the C-5 and C-6 hydrogen atoms on the endo face. researchgate.net

This exo-directing effect is a general feature, as demonstrated by the epoxidation of N-arylimides of both endo- and exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with peracetic acid, which exclusively afforded the 5,6-exo-epoxy products. pleiades.online This indicates that the stereochemical outcome is dictated primarily by the rigid framework rather than the configuration of substituents at other positions. pleiades.online

Table 2: Epoxidation of Bicyclo[2.2.1]heptene Derivatives
Oxidizing AgentSubstrateKey FindingSource
m-Chloroperbenzoic acid (m-CPBA)This compoundConverts the double bond into an epoxide.
Peracetic acidBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimidesReaction affords only the 5,6-exo-epoxy product, regardless of the imide fragment's configuration. pleiades.online
Peracids (General)7-syn-substituted Bicyclo[2.2.1]hept-2-ene derivativesDFT study confirms strong preference for exo-epoxidation. researchgate.net

Beyond epoxidation, other oxidative transformations can be performed on related scaffolds. For example, the Swern oxidation has been used to convert bicyclo[2.2.1]hept-5-ene-2,3-diol into the corresponding bicyclo[2.2.1]hept-5-ene-2,3-dione. researchgate.net

Transition Metal-Catalyzed Coupling and Functionalization Reactions

The strained nature of the alkene in this compound makes it an excellent substrate for a diverse range of transition metal-catalyzed reactions. beilstein-journals.org The carboxylic acid itself, or derivatives thereof, can also serve as a ligand, forming complexes with metals like copper, ruthenium, molybdenum, and rhodium, which can be integral to the catalytic cycle. smolecule.comreading.ac.uk

Transition metal-catalyzed C-H activation provides a powerful and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies focusing solely on this compound are limited, research on the parent norbornene system offers significant insights into potential reaction pathways.

A tungsten(II) carbonyl complex, for example, effectively catalyzes the hydroarylation of norbornene with simple arenes like benzene (B151609) and toluene. researchgate.net The proposed mechanism involves the initial coordination of the norbornene alkene to the tungsten metal center, which facilitates the subsequent C-H activation and bond formation. researchgate.net In a different study, a catalytic route to a norbornene dimer was reported to proceed through a mechanism involving the C-H bond activation of the bicyclic alkene. sigmaaldrich.com These examples highlight the potential for applying C-H activation strategies to functionalize the Bicyclo[2.2.1]heptene core.

Cross-coupling reactions catalyzed by transition metals are fundamental tools for derivatizing the bicyclo[2.2.1]heptene scaffold. Palladium catalysts are particularly prominent in this area. sigmaaldrich.com For instance, a palladium-catalyzed methodology has been developed to synthesize cis,exo-2,3-diarylsubstituted bicyclo[2.2.1]heptanes and bicyclo[2.2.1]hept-2-enes. sigmaaldrich.com

Furthermore, derivatives of this compound can be employed in these catalytic systems. Amides formed from the reaction of the carboxylic acid with amines can chelate to transition metals like palladium, ruthenium, and nickel, forming complexes that can act as catalysts in various coupling reactions. smolecule.com The use of rhodium catalysts in domino reactions involving strained bicyclic alkenes has also been reported, further expanding the synthetic utility of this compound class. beilstein-journals.org

Radical Reactions and Mechanistic Studies

The bicyclo[2.2.1]heptane framework exhibits a notable stereoselectivity in radical addition reactions. The approach of a radical species is sterically hindered from the endo face by the C5 and C6 hydrogens. Consequently, radical attack predominantly occurs from the more accessible exo face. This principle of exo selectivity is a cornerstone of the radical chemistry of norbornene derivatives.

While extensive research on radical reactions of the parent norbornene molecule exists, specific studies on this compound are less common. However, the general mechanisms can be inferred from related systems. For instance, the free-radical addition of thiols to norbornene derivatives, a reaction known as the thiol-ene reaction, proceeds via an anti-Markovnikov addition, yielding the linear thioether product. acsgcipr.org The reaction is initiated by the formation of a thiyl radical, which then attacks the double bond of the norbornene ring. acsgcipr.org

A study on the intramolecular radical cyclization of norbornenol derivatives has shown that alkoxyl radicals generated from these systems can undergo β-scission. sonar.ch This process is driven by the relief of ring strain and the formation of a stabilized allylic radical, leading to the stereocontrolled synthesis of polysubstituted cyclopentanes. sonar.ch Although this study does not directly involve the carboxylic acid derivative, it highlights the potential for radical-mediated ring-opening reactions in the bicyclo[2.2.1]heptane system.

The stereochemistry of the substituent at the C2 position can influence the course of radical reactions. The bulky carboxylic acid group, whether in its endo or exo configuration, can further direct the approach of incoming radicals, potentially enhancing the inherent exo selectivity.

Radical Reaction Type Reactants Initiator/Conditions Major Product(s) Key Mechanistic Features
Thiol-Ene Reaction Norbornene derivative, ThiolRadical initiator (e.g., AIBN), light, or heatExo-adduct (anti-Markovnikov)Exo attack of thiyl radical; chain propagation. acsgcipr.org
Intramolecular Cyclization 2-Substituted norbornenol derivativeLead tetraacetatecis-5-Acetyl-methyl-2-cyclopentyl acetateGeneration of alkoxyl radical followed by β-scission and rearrangement. sonar.ch

Thermal Rearrangements and Cycloreversion Reactions

This compound and its derivatives are susceptible to thermal rearrangements, most notably the isomerization between the endo and exo diastereomers and the retro-Diels-Alder reaction.

The Diels-Alder synthesis of this compound from cyclopentadiene (B3395910) and acrylic acid typically yields the endo isomer as the major product under kinetic control. However, the exo isomer is thermodynamically more stable due to reduced steric hindrance. Heating the endo isomer, or its esters, can induce isomerization to the more stable exo form. This equilibration can also be facilitated by base catalysis. For example, treatment of methyl 5-norbornene-2-carboxylate with sodium tert-butoxide leads to a thermodynamic equilibrium favoring the exo-isomer. researchgate.net

The mechanism of this base-catalyzed isomerization involves the deprotonation at the α-position to the ester, forming a resonance-stabilized enolate intermediate. Subsequent reprotonation can occur from either face, but the thermodynamic stability of the exo product drives the equilibrium towards its formation.

Isomerization Condition Substrate Catalyst/Solvent Temperature (°C) Time (h) Exo:Endo Ratio
Base-CatalyzedMethyl 5-norbornene-2-carboxylate (endo rich)Sodium tert-butoxide / THF2524~60:40 (at equilibrium) researchgate.net
Base-Catalyzed HydrolysisMethyl 5-norbornene-2-carboxylate (endo rich)Sodium tert-butoxide / THF, 1 equiv. H₂O252482:18 (as carboxylic acid)
ThermalDialkyl substituted norborneneChlorinated hydrocarbon> 180-Increased formation of exo isomer google.com

At sufficiently high temperatures, this compound can undergo a cycloreversion reaction, specifically a retro-Diels-Alder reaction. This pericyclic reaction is the microscopic reverse of the Diels-Alder reaction and results in the decomposition of the bicyclic system into its constituent diene (cyclopentadiene) and dienophile (in this case, acrylic acid). The high temperatures required for this transformation reflect the thermodynamic stability of the σ-bonds in the bicyclic adduct compared to the π-bonds of the reactants. The retro-Diels-Alder reaction is a key consideration in high-temperature applications of norbornene-based materials.

Stereochemistry and Conformational Analysis in Bicyclo 2.2.1 Hept 2 Ene 2 Carboxylic Acid Chemistry

Exo/Endo Isomerism in Norbornene Systems

A defining characteristic of substituted norbornene systems is the existence of exo and endo stereoisomers. These diastereomers are distinguished by the orientation of the substituent relative to the main six-membered ring of the bicyclic system. The exo isomer has the substituent pointing away from the longer bridge, while the endo isomer has the substituent pointing towards it.

Factors Influencing Diastereoselectivity in Synthesis

The synthesis of the bicyclo[2.2.1]heptene skeleton is most commonly achieved via the Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted alkene. In the case of Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, the dienophile is acrylic acid or its ester equivalent. The diastereoselectivity of this cycloaddition, which dictates the ratio of endo to exo products, is governed by several key factors.

Kinetic vs. Thermodynamic Control : The Diels-Alder reaction is subject to kinetic and thermodynamic control. masterorganicchemistry.com At lower reaction temperatures, the reaction is typically irreversible, and the product distribution is determined by the relative energies of the transition states (kinetic control). masterorganicchemistry.com The endo transition state is favored due to stabilizing secondary orbital interactions between the p-orbitals of the activating group on the dienophile (the carboxylic acid) and the p-orbitals of the diene. youtube.com This "endo rule" results in the endo isomer being the major product under kinetic control. masterorganicchemistry.comyoutube.com Conversely, at higher temperatures, the reaction becomes reversible (a "retro-Diels-Alder" can occur), and the system equilibrates to the most thermodynamically stable product. masterorganicchemistry.com The exo isomer is generally more stable due to reduced steric hindrance, making it the favored product under thermodynamic control. masterorganicchemistry.comresearchgate.net

Lewis Acid Catalysis : The presence of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. While often increasing the endo-selectivity, the specific effect can vary. researchgate.net

Base-Promoted Isomerization : Post-synthesis, the isomer ratio can be altered. Treatment of the ester derivative (methyl 5-norbornene-2-carboxylate) with a strong base like sodium tert-butoxide can promote isomerization by generating a carbanion at the α-position to the carbonyl group. scirp.orgscirp.org This allows the less stable endo isomer to convert to the more stable exo form, shifting the equilibrium. scirp.org

ConditionControlling FactorPredominant ProductRationale
Low TemperatureKinetic ControlEndo-isomerStabilizing secondary orbital interactions in the transition state. masterorganicchemistry.comyoutube.com
High TemperatureThermodynamic ControlExo-isomerGreater thermodynamic stability due to lower steric hindrance. masterorganicchemistry.comresearchgate.net
Base Treatment (e.g., tBuONa)IsomerizationExo-isomerEquilibrium shifts towards the more stable exo product. scirp.org

Chromatographic Separation and Analysis of Isomers

The separation and analysis of exo and endo isomers are crucial for their characterization and use in further synthetic applications. Several methods are employed for this purpose.

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for both analyzing the ratio of isomers and for their preparative separation. sielc.comgoogle.com For instance, reverse-phase HPLC methods using acetonitrile/water mobile phases can successfully separate the isomers of norbornene carboxylic acid esters. sielc.com GC analysis is also routinely used to determine the endo/exo ratio following synthesis or isomerization. google.com

Iodolactonization : A classic chemical method for separating endo and exo isomers of norbornene carboxylic acids is iodolactonization. The endo-carboxylic acid, due to its spatial proximity to the double bond, can undergo intramolecular cyclization in the presence of iodine to form a stable iodolactone. cdnsciencepub.comut.ac.ir The exo-acid does not react in the same way, allowing for its separation from the derivatized endo isomer. The original endo-acid can then be recovered from the lactone if needed. cdnsciencepub.com

Spectroscopic Analysis : ¹H NMR spectroscopy is a powerful tool for distinguishing between the isomers based on differences in chemical shifts and coupling constants of the vinyl and bridgehead protons. scirp.orggoogle.com

Chiral Aspects and Enantioselective Synthesis

The bicyclo[2.2.1]heptene framework is chiral, and derivatives like this compound can exist as enantiomers. This chirality is a key feature, enabling its use in asymmetric synthesis.

Asymmetric Induction in Reactions Involving this compound

Enantiomerically pure derivatives of the norbornene system serve as valuable chiral building blocks. For example, diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide, derived from the corresponding carboxylic acid, has been shown to be an excellent chiral source. thieme-connect.com When the enantiomerically pure aminocarboxamide is used in domino reactions, it can produce complex heterocyclic products with very high enantiomeric excess (>99% ee). thieme-connect.com The rigid bicyclic structure effectively transfers its stereochemical information to the newly formed chiral centers in the product.

Synthesis of Enantiomerically Pure Derivatives

Several strategies have been developed to access enantiomerically pure derivatives of this compound and related structures.

Asymmetric Diels-Alder Reaction : The use of chiral catalysts in the Diels-Alder reaction between cyclopentadiene and an achiral dienophile can directly produce an enantiomerically enriched product. scirp.org For example, chiral Lewis acids can create a chiral environment that favors the formation of one enantiomer over the other.

Enzymatic Resolution : Enzymes, particularly lipases, are highly effective for resolving racemic mixtures of norbornene derivatives. The kinetic resolution of racemic esters using a lipase (B570770) can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester in high enantiomeric purity. ut.ac.ir For example, lipase A from Candida antarctica has been used for the enantioselective resolution of a butyl ester derivative of a related oxabicyclo[2.2.1]heptane carboxylic acid. researchgate.net

Desymmetrization of Meso Anhydrides : A powerful approach involves the asymmetric alcoholysis of a meso-anhydride, such as endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640). Using a chiral alkaloid like quinidine (B1679956) or quinine (B1679958) as a catalyst, the ring can be opened with an alcohol (e.g., benzyl (B1604629) alcohol) to produce a single enantiomer of the resulting half-ester with high enantiomeric excess (97-98% ee). orgsyn.org This half-ester is a close structural analog of the title compound.

MethodDescriptionKey Feature
Asymmetric CatalysisDiels-Alder reaction is performed in the presence of a chiral catalyst.Direct formation of an enantiomerically enriched product. scirp.org
Enzymatic ResolutionA racemic ester is treated with an enzyme that selectively reacts with one enantiomer.Separation of enantiomers based on differential reaction rates. ut.ac.irresearchgate.net
DesymmetrizationA prochiral meso-anhydride is asymmetrically ring-opened using a chiral catalyst.Creates chirality from an achiral but meso starting material. orgsyn.org

Conformational Dynamics of the Bridged Bicyclic Ring System

The bicyclo[2.2.1]heptane skeleton is characterized by a highly rigid and strained structure. fiveable.me This rigidity is a direct consequence of the bridged arrangement, which locks the molecule into a specific conformation. Unlike cyclohexane, which readily interconverts between chair conformations, the norbornene system has very limited conformational freedom. uci.edu

The six-membered ring within the bicyclo[2.2.1]heptane system is forced to adopt a boat conformation. stackexchange.com This is in contrast to the more stable chair conformation typical for unstrained six-membered rings. The strain and fixed geometry of the norbornene framework are significant factors that influence the reactivity and stereochemical outcomes of reactions involving its derivatives. fiveable.me The defined spatial relationship between substituents, dictated by this rigid conformation, is key to its utility in stereocontrolled synthesis. fiveable.menih.gov

Polymerization Chemistry of Bicyclo 2.2.1 Hept 2 Ene 2 Carboxylic Acid

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymer synthesis that utilizes strained cyclic olefins, such as norbornene and its derivatives, to produce a wide array of functional polymers. nih.gov This chain-growth polymerization, catalyzed by metal-alkylidene complexes, involves the cleavage and reformation of carbon-carbon double bonds. mdpi.com The high ring strain of the bicyclo[2.2.1]heptene framework provides a strong thermodynamic driving force for the polymerization. beilstein-journals.orgrsc.org ROMP is particularly noted for its ability to proceed as a living polymerization, which allows for precise control over polymer molecular weight, narrow molecular weight distributions, and the synthesis of complex architectures like block and graft copolymers. nih.govresearchgate.net The tolerance of modern ROMP catalysts to various functional groups enables the direct polymerization of monomers like bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, leading to polymers with tailored properties. rsc.orgresearchgate.net

Monomer Design for ROMP Incorporating Carboxylic Acid Functionality

The design of norbornene-based monomers is a critical aspect of creating functional polymers via ROMP. This compound, also known as 5-norbornene-2-carboxylic acid, serves as a key building block. acs.orgresearchgate.net This monomer exists as a mixture of endo and exo isomers, and its rigid bicyclic structure combined with the reactive carboxylic acid group makes it a versatile precursor for a variety of polymer structures. researchgate.net

The direct polymerization of norbornene monomers bearing unprotected carboxylic acid groups can sometimes be challenging as the acidic proton can deactivate certain catalysts. mdpi.com To circumvent this, several strategies are employed in monomer design:

Esterification: A common approach is the conversion of the carboxylic acid to an ester. For instance, the methyl ester, methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate, is readily synthesized and polymerized. nih.gov The resulting polymer can then be hydrolyzed to yield the polyanion with carboxylic acid functionality. researchgate.net This esterification strategy allows for the creation of polymer libraries with diverse side chains by using different alcohols. nih.gov

Protection Group Chemistry: The carboxylic acid can be protected with a group like a tert-butyl ester. These protected monomers are easily polymerized, and the protecting group can be removed post-polymerization to reveal the carboxylic acid functionality. acs.org

Direct Polymerization: With the advent of more robust catalysts, direct polymerization of the carboxylic acid-functionalized monomer is feasible. mdpi.com Research has shown that adding radical scavengers can sometimes improve the polymerization of carboxyl-group-containing monomers. nih.gov

The synthesis of these monomers often starts with the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, such as acrylic acid or maleic anhydride (B1165640), followed by further chemical modifications. researchgate.netacs.org For example, 5-norbornene-2,3-dicarboxylic anhydride is a common starting material that can be converted to dicarboxylic acids or their esters. researchgate.net The choice between endo and exo isomers can also influence polymerization kinetics and the properties of the resulting polymer.

Catalysis in ROMP: Ruthenium and Palladium Systems

The success of ROMP is heavily dependent on the choice of catalyst. Ruthenium and palladium-based systems are prominent in the polymerization of norbornene derivatives, each offering distinct advantages.

Ruthenium Catalysts:

Ruthenium-based catalysts, particularly those developed by Grubbs, are widely used for the ROMP of functionalized norbornenes due to their remarkable functional group tolerance, stability in air and moisture, and high activity. researchgate.netwikipedia.org These catalysts can effectively polymerize monomers with a wide range of functional groups, including acids, alcohols, and amines. researchgate.netresearchgate.net

First-Generation Grubbs Catalyst (G1): [RuCl₂(PCy₃)₂(CHPh)] is known to produce polymers with a high trans-vinylene content. bu.edu.eg

Second-Generation Grubbs Catalyst (G2): Featuring an N-heterocyclic carbene (NHC) ligand, [RuCl₂(IMesH₂)(PCy₃)(CHPh)], G2 exhibits higher activity than G1 and is often used for more challenging monomers. It typically yields polymers with a mix of cis and trans double bonds. bu.edu.eg

Third-Generation Grubbs Catalyst (G3): [RuCl₂(IMesH₂)(pyr)₂(CHPh)] offers even faster initiation and is suitable for polymerizing sterically demanding monomers. nih.govbu.edu.eg

The general mechanism involves the coordination of the monomer's olefin to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and regenerates the metal carbene, which then propagates the polymerization.

Palladium Catalysts:

Palladium complexes are also active in the polymerization of norbornene, but they typically promote a different mechanism: vinyl-addition polymerization, rather than ROMP. researchgate.netmdpi.com In this process, the bicyclic ring system remains intact, and polymerization occurs through the double bond. Cationic palladium complexes, in particular, have shown high activity for norbornene polymerization without the need for a cocatalyst. researchgate.net

However, some heterobimetallic Ru/Pd complexes have been designed to perform both ROMP and vinyl polymerization. mdpi.com In these systems, the ruthenium center is responsible for the ROMP activity, while the palladium center, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), can catalyze vinyl-addition polymerization. mdpi.com While palladium is less common for the ROMP of this specific monomer, its utility in controlling polymer architecture through different polymerization pathways is a subject of ongoing research. researchgate.netrsc.org

Table 1: Comparison of Common ROMP Catalyst Systems for Norbornene Derivatives
Catalyst SystemMetalTypical CharacteristicsResulting Polymer Microstructure
Grubbs First-Generation (G1)RutheniumGood functional group tolerance, stable.Predominantly trans-vinylene units. bu.edu.eg
Grubbs Second-Generation (G2)RutheniumHigher activity than G1, robust.Mixture of cis and trans-vinylene units. bu.edu.eg
Grubbs Third-Generation (G3)RutheniumFast initiation, suitable for sterically hindered monomers. nih.govMixture of cis and trans-vinylene units. bu.edu.eg
Cationic Palladium ComplexesPalladiumPromotes vinyl-addition polymerization, high activity. researchgate.netSaturated backbone with intact norbornane (B1196662) rings (not ROMP). researchgate.net

Microstructural Control in Resulting Polymers

Controlling the microstructure of the polymer is essential as it dictates the material's final properties. In ROMP of norbornene derivatives, this control extends to stereoregularity (tacticity) and the distribution of monomers in copolymers.

The microstructure of polynorbornenes is defined by two main factors: the geometry of the double bonds in the polymer backbone (cis or trans) and the stereochemical relationship between adjacent repeat units (tacticity).

Cis/Trans Isomerism: The double bonds formed during the ring-opening process can have either a cis or trans configuration. The ratio of cis to trans linkages is highly dependent on the catalyst structure and reaction conditions. For example, early transition metal catalysts like tungsten complexes often yield high cis-polymers, while ruthenium catalysts like G1 favor trans isomers. nih.govmdpi.combu.edu.eg G2 and G3 catalysts often produce a mixture of both. bu.edu.eg

Tacticity: This refers to the stereochemical arrangement of the chiral centers along the polymer chain. The main types are:

Isotactic: All stereocenters have the same configuration.

Syndiotactic: Stereocenters have regularly alternating configurations.

Atactic: Stereocenters are randomly arranged.

The tacticity of the polymer can be controlled by the choice of catalyst. Highly stereoregular polymers have been synthesized using specific molybdenum and tungsten initiators, which can produce either highly cis-isotactic or cis-syndiotactic polymers from enantiomerically pure monomers. researchgate.net The analysis of polymer tacticity is typically performed using ¹³C NMR spectroscopy on the original polymer or its hydrogenated derivative. nih.gov

ROMP allows for the synthesis of copolymers with controlled sequence distribution, including random, block, and alternating structures.

Random Copolymers: These are formed when two or more comonomers are polymerized simultaneously, and their incorporation into the growing chain is governed by their relative reactivities and concentrations. researchgate.net

Block Copolymers: The living nature of many ROMP systems is ideal for creating block copolymers. This is achieved by the sequential addition of different monomers to the reaction mixture. After the first monomer is consumed to form the first block, a second monomer is added to grow the second block, and so on. acs.org Amphiphilic block copolymers containing a hydrophilic block derived from this compound can be synthesized using this method.

Alternating Copolymers: Achieving a perfectly alternating sequence is more challenging and requires specific monomer reactivity ratios or specialized catalytic systems. Almost alternating copolymers of bicyclo[2.2.1]hept-2-ene and a less reactive comonomer like cyclopentene (B43876) have been reported using specific ruthenium catalyst systems. rsc.org The difference in steric hindrance and electronic properties between comonomers can be exploited to favor alternating insertion. beilstein-journals.org Gradient copolymers, which feature a gradual change in composition along the chain, can also be synthesized by controlling the feed rate of the monomers during polymerization. researchgate.net

Table 2: Control of Sequence Distribution in ROMP Copolymers
Copolymer TypeSynthesis StrategyKey Characteristics
RandomSimultaneous polymerization of two or more monomers. researchgate.netMonomer units are arranged randomly along the polymer chain.
BlockSequential addition of different monomers to a living polymerization system. acs.orgComposed of long sequences (blocks) of each monomer type.
AlternatingPolymerization of comonomers with specific reactivity ratios or using specialized catalysts. rsc.orgMonomer units alternate in a regular pattern (e.g., A-B-A-B).
GradientControlled, simultaneous feeding of comonomers with different reactivities. researchgate.netA gradual change in the monomer composition along the polymer chain.

Free Radical Polymerization and Copolymerization

While ROMP is a dominant method for polymerizing norbornene derivatives, free radical polymerization offers an alternative route. acs.org In this mechanism, polymerization is initiated by a free radical species, which attacks the double bond of the monomer. The polymerization of norbornene in the presence of radical catalysts can lead to a saturated polymer with a rearranged structure involving 2,7-linkages, which is different from the typical 2,3-linkages seen in addition polymerization. researchgate.net

This compound and its derivatives can be copolymerized with other monomers, such as maleic anhydride, using free radical techniques. acs.org This approach has been explored for producing alicyclic polymers for applications like photoresists, where properties like thermal stability and etch resistance are crucial. acs.org The conditions for free-radical polymerization, such as the choice of initiator and temperature, can influence the polymer structure and properties. For some related monomers like norbornadiene, free-radical polymerization can be initiated by oxygen. lookchem.com

Polymerization of Functionalized Norbornene Derivatives

The polymerization of norbornene and its derivatives has garnered significant attention due to the unique properties of the resulting polymers, such as high thermal stability and transparency. scirp.org These characteristics make them suitable for a range of applications in materials science. sigmaaldrich.com Functionalized norbornenes, which contain specific chemical groups, can be polymerized to create polymers with tailored properties. The incorporation of functional groups can be achieved either by polymerizing monomers that already contain the desired functionality or by modifying the polymer after polymerization. Ring-opening metathesis polymerization (ROMP) is a particularly powerful method for these syntheses, as modern catalysts, especially those based on ruthenium, exhibit high tolerance to a wide variety of polar functional groups. acs.orgnih.gov

Synthesis of Polynorbornenes with Carboxylic Acid Functionality

The direct polymerization of norbornene monomers containing carboxylic acid groups, such as this compound (also known as 5-norbornene-2-carboxylic acid), presents certain challenges. The acidic proton and the coordinating nature of the carboxyl group can deactivate many traditional polymerization catalysts. mdpi.com For instance, early transition metal catalysts and even some tungsten-based systems are often deactivated by strongly coordinating pendant groups like –COOH. mdpi.com

To circumvent this issue, a common and effective strategy involves a two-step approach:

Polymerization of an Ester-Functionalized Monomer: A norbornene monomer bearing an ester group is polymerized first. The ester group is less reactive towards the catalyst compared to a free carboxylic acid. Ring-opening metathesis polymerization (ROMP) using well-defined ruthenium catalysts, such as Grubbs' first, second, or third generation catalysts, is frequently employed for this purpose. nih.govmdpi.com This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI), which is indicative of a living polymerization process. nih.gov The choice of the ester group can also influence polymerization behavior and the properties of the final polymer. researchgate.net

Hydrolysis of the Polymer: Following polymerization, the ester groups along the polynorbornene backbone are hydrolyzed to yield the desired carboxylic acid functionality. researchgate.net This chemical modification step transforms the polynorbornene ester into a polynorbornene carboxylic acid.

Research has demonstrated the successful ROMP of various norbornene ester monomers. For example, half-esters derived from the selective monohydrolysis of symmetric diesters have been polymerized using Grubbs' third-generation catalyst (G3), resulting in polymers with narrow PDI values (1.05–1.09). nih.gov Similarly, a monomer synthesized from exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol was effectively polymerized with Grubbs' first-generation catalyst to produce a high-molecular-weight polymer. mdpi.com

Table 1: Examples of Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Norbornene Esters

Monomer Catalyst Polymer Properties Reference
Norbornadiene-derived half-esters Grubbs' 3rd Generation (G3) Narrow Polydispersity (PDI): 1.05–1.09; trans/cis ratio near 1:1 nih.gov
Ester of exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol Grubbs' 1st Generation High Molecular Weight (Mw ≤ 1.5·10⁶ g/mol ); Amorphous, Glassy (Tg = 161 °C) mdpi.com
Diesters of cis-5-norbornene-2,3-dicarboxylic acid with (-)-menthol RuCl₃·3H₂O High Molecular Weight (Mw = 4.57 × 10⁵ g/mol ); PDI = 2.2 nih.gov

Post-Polymerization Functionalization of this compound Polymers

Once a polynorbornene with carboxylic acid functionality is synthesized, the pendant carboxyl groups serve as reactive handles for further chemical modification. This post-polymerization functionalization allows for the covalent attachment of a wide range of molecules, enabling the creation of advanced functional materials.

The carboxylic acid groups on the polymer backbone can undergo typical reactions of carboxylic acids, such as:

Esterification: Reacting the polymer with various alcohols to introduce new ester side chains with specific properties.

Amidation: Reacting the polymer with amines to form amide linkages. This is a common strategy for attaching biologically active molecules, fluorescent tags, or other functional moieties. For example, polymers with active pendant groups can be conjugated with amino-containing molecules. nih.gov

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride, which can then readily react with a wider variety of nucleophiles.

This approach of modifying a pre-formed polymer offers a versatile platform for designing materials with tailored characteristics. For instance, a linear-block-brush bottlebrush polymer containing tert-butyl 5-norbornene-2-carboxylate was first synthesized via ROMP, and the tert-butyl ester groups were subsequently removed by hydrolysis with trifluoroacetic acid to expose the carboxylic acid groups for further functionalization. mdpi.com Similarly, polymers with pendant vinyl groups have been modified after polymerization through various reactions like cross-metathesis, demonstrating the utility of modifying polymer side chains. researchgate.net The functional groups on the polymer can also be used to immobilize metal nanoparticles, creating supported catalysts for various chemical reactions. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Other Names / Abbreviation Molecular Formula
This compound 5-Norbornene-2-carboxylic acid; NBCA C₈H₁₀O₂
Bicyclo[2.2.1]hept-2-ene Norbornene; NBE C₇H₁₀
Grubbs' First Generation Catalyst C₄₃H₇₂Cl₂P₂Ru
Grubbs' Third Generation Catalyst G3 C₄₆H₆₀Cl₂N₂ORu
1,1′-Bi-2-naphthol BINOL C₂₀H₁₄O₂
tert-butyl 5-norbornene-2-carboxylate tBNB C₁₂H₁₈O₂
Trifluoroacetic acid TFA C₂HF₃O₂
(-)-Menthol C₁₀H₂₀O

Advanced Spectroscopic and Analytical Characterization of Bicyclo 2.2.1 Hept 2 Ene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbmrb.ioresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural determination of Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid and its derivatives in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire molecular framework and ascertain its stereochemical configuration.

Proton NMR (¹H NMR) for Proton Environment Analysisrsc.orgchegg.comchegg.com

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The spectrum of a this compound derivative is complex due to the rigid, strained bicyclic system which renders nearly every proton chemically distinct.

Key features in the ¹H NMR spectrum include:

Olefinic Protons: The protons on the carbon-carbon double bond (C5 and C6) typically appear as distinct multiplets in the downfield region, usually between 6.0 and 6.5 ppm. rsc.org

Bridgehead Protons: The protons at the bridgehead positions (C1 and C4) are also deshielded and resonate as multiplets, often found between 2.8 and 3.3 ppm. rsc.org

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, often above 10 ppm, though this signal can be exchangeable with deuterium (B1214612) in solvents like D₂O. rsc.org

Aliphatic Protons: The remaining protons on the bicyclic frame (at C3, C7) produce a series of complex, often overlapping multiplets in the upfield region, typically between 1.2 and 2.0 ppm. rsc.org

The exact chemical shifts and coupling constants are highly sensitive to the stereochemistry (endo vs. exo) of the carboxylic acid group and the presence of other substituents.

Table 1: Representative ¹H NMR Spectral Data for a Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) ~11.6 Broad Singlet
Olefinic (C=CH) 6.0 - 6.2 Doublet of Doublets
Bridgehead (CH) 2.9 - 3.3 Multiplet
Methylene (B1212753) Bridge (CH₂) 1.3 - 2.0 Multiplet

Data synthesized from representative compounds. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterizationresearchgate.netrsc.orgoup.com

Carbon-13 NMR (¹³C NMR) complements the proton data by providing a map of the carbon backbone. Each chemically non-equivalent carbon atom produces a single peak, allowing for the confirmation of the total number of carbons in the molecule.

Significant signals in the ¹³C NMR spectrum include:

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing significantly downfield, typically in the range of 175-185 ppm. bmrb.iooup.com

Olefinic Carbons: The two sp²-hybridized carbons of the double bond resonate in the 130-140 ppm region. bmrb.iooup.com

Bridgehead and Substituted Carbons: The sp³-hybridized bridgehead carbons and the carbon bearing the carboxyl group (C2) appear in the midfield region, generally from 40-60 ppm. bmrb.iooup.com

Methylene Carbons: The remaining sp³ methylene carbons of the skeleton are found in the most upfield region of the spectrum. bmrb.iooup.com

Table 2: Typical ¹³C NMR Chemical Shifts for a 1,7,7-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Isomer

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (-C OOH) 181.7
Olefinic (-C H=C H-) 135.7 - 136.0
Bridgehead and Tertiary Carbons 47.6 - 59.0
Methylene Carbons 29.5
Methyl Carbons (-CH₃) 12.1 - 19.5

Data from a specific isomer. oup.com

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. It is crucial for tracing the connectivity of protons through the carbon skeleton, for instance, linking the bridgehead protons to their neighbors. bmrb.io

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. bmrb.io Each cross-peak in the 2D spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of carbon resonances based on their known proton assignments. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). bmrb.io It is invaluable for piecing together different fragments of the molecule. For example, an HMBC correlation between the olefinic protons and the carbonyl carbon can confirm the position of the carboxylic acid group relative to the double bond. bmrb.io These experiments are also instrumental in determining the endo or exo stereochemistry of substituents. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netnist.govnist.govnist.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides diagnostic absorption bands that confirm the presence of the carboxylic acid and the carbon-carbon double bond.

Table 3: Characteristic IR Absorption Bands for this compound and its Esters

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H Stretching 2500-3300 Very Broad
Alkene =C-H Stretching 3000-3100 Medium, Sharp
Aliphatic C-H Stretching 2850-2970 Strong, Sharp
Carboxylic Acid C=O Stretching ~1700 Strong, Sharp
Ester C=O Stretching ~1735 Strong, Sharp
Alkene C=C Stretching ~1640 Variable, Sharp

Data synthesized from the acid and its ethyl/methyl esters. nist.govnist.govchegg.com

The most prominent features are the extremely broad O-H stretch of the hydrogen-bonded carboxylic acid and the intense, sharp carbonyl (C=O) stretch. The presence of the C=C double bond is confirmed by a weaker absorption in the 1640 cm⁻¹ region and the =C-H stretching peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisresearchgate.netrsc.orgnist.gov

Mass spectrometry (MS) provides the molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns. For this compound (C₈H₁₀O₂), the expected molecular weight is approximately 138.16 g/mol . nih.gov

The electron ionization (EI) mass spectrum typically shows a clear molecular ion peak (M⁺) corresponding to this mass. The fragmentation is often dominated by a characteristic retro-Diels-Alder reaction, where the bicyclic system cleaves to lose cyclopentadiene (B3395910) (C₅H₆, 66 Da), resulting in a prominent fragment ion. Other common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysisku.ac.keucf.eduresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate components of a mixture and identify them. In the context of this compound, it is particularly useful for assessing the purity of a sample and for separating and identifying stereoisomers (endo and exo). ucf.edu

The gas chromatograph separates the isomers based on their different boiling points and interactions with the column's stationary phase, resulting in distinct retention times. The mass spectrometer then provides a mass spectrum for each separated component, confirming its identity.

Table 4: Example GC-MS Data for Isomers of Bicyclo[2.2.1]hept-5-ene 2-carboxylic acid 2-cyanoethyl ester

Isomer Retention Time (RT, min) Relative Area (%)
Isomer 1 (exo) 16.57 71.93
Isomer 2 (endo) 16.71 28.07

This data illustrates the separation of exo and endo isomers of a derivative using GC-MS. ucf.edu

This technique is crucial in synthetic chemistry for monitoring reaction progress and characterizing the isomeric ratio of the final products. ku.ac.keucf.edu

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, XRD provides unambiguous confirmation of stereochemistry (e.g., endo vs. exo), absolute configuration of enantiomers, and detailed geometric parameters such as bond lengths and angles.

While the crystal structure of the parent this compound is not widely reported, XRD has been successfully applied to numerous derivatives, establishing key structural features of the bicyclo[2.2.1]heptane framework. For instance, the absolute configuration of (+)-bicyclo[2.2.1]hept-5-ene-2-one was determined through the crystallographic analysis of its precursor, (+)-2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide. ku.ac.ke The crystal structures of the racemic and enantiomerically pure forms of this chloro-amide derivative revealed that the molecules form hydrogen-bonded dimers in the solid state. ku.ac.kewpmucdn.com

Similarly, XRD analysis of the cinchoninium salt of bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid was used to understand the interactions responsible for diastereomeric separation. researchgate.net Detailed crystallographic data has also been published for saturated analogues, such as 2-hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid, providing insight into the geometry of the norbornane (B1196662) skeleton. nih.gov In one study of a dicarboxylic acid derivative, the crystal structure contained three independent molecules in the asymmetric unit, all linked into an infinite chain through hydrogen bonds. researchgate.net These studies underscore the utility of XRD in confirming the structure of complex bicyclic molecules.

Table 1: Example Crystallographic Data for a Saturated Derivative, 2-Hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid nih.gov This interactive table provides the crystal system, space group, and unit cell dimensions for a representative derivative.

Parameter Value
Formula C₈H₁₂O₃
Space Group P 1 21/c 1
Crystal System Monoclinic
a (Å) 11.4780
b (Å) 6.8145
c (Å) 10.1444

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the analysis and purification of this compound and its derivatives. Due to the nature of its synthesis, which typically yields a mixture of endo and exo diastereomers, methods that can effectively separate and quantify these isomers are crucial. scirp.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for assessing purity, determining diastereomeric ratios, and separating enantiomers of these compounds. scirp.orggoogle.com

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound, offering excellent resolution for the separation of its endo and exo isomers. scirp.org Reversed-phase HPLC is particularly effective for this purpose.

In a typical application, a mixture of endo- and exo-5-norbornene-2-carboxylic acid (NBCA) was analyzed using a C18 column. scirp.orgscirp.org The mobile phase consisted of a methanol (B129727) and water mixture, with the pH adjusted to 3 using a phosphate (B84403) buffer. scirp.orgscirp.org Under these conditions, the exo-isomer elutes before the endo-isomer, allowing for their quantification based on peak intensities from a UV detector. scirp.orgscirp.org The isomer ratio determined by HPLC can be calibrated and confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.orgscirp.org Chiral stationary phases (CSPs) in HPLC are also used for the enantiomeric separation of related bicyclic compounds, such as 2-azabicyclo[2.2.1]hept-5-en-3-one and bicyclo[2.2.2]octane-based amino acids. researchgate.netnih.gov

Table 2: Example HPLC Conditions for Separation of endo and exo Isomers of 5-Norbornene-2-carboxylic Acid scirp.orgscirp.org This interactive table details the parameters used for the successful HPLC separation of NBCA diastereomers.

Parameter Condition
Column SC PEGASIL ODS-2352 (4.6 mm i.d., 18 cm)
Mobile Phase Distilled Water / Methanol = 4/6 (v/v), pH adjusted to 3 with phosphate buffer
Flow Rate 1.0 mL/min
Detector UV at 224 nm
Retention Time (exo-isomer) 7.4 min

| Retention Time (endo-isomer) | 8.6 min |

Gas Chromatography (GC) is widely used to assess the purity of this compound and its more volatile derivatives. avantorsciences.comtcichemicals.comthermofisher.com Due to the high polarity and low volatility of the carboxylic acid functional group, direct analysis by GC can result in poor peak shape and low reproducibility. colostate.edu Therefore, derivatization is a common and often necessary step to convert the acid into a less polar, more volatile form suitable for GC analysis. colostate.eduresearchgate.net

The most frequent derivatization method is esterification, typically to form the methyl or ethyl ester. colostate.edugcms.cz For example, the ethyl ester of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be analyzed by GC to determine the ratio of endo and exo isomers. google.comgoogle.com The purity of the methyl ester is also routinely checked by GC. chemicalbook.comtcichemicals.com Various reagents can be used for this alkylation, including alcohols in the presence of an acid catalyst or reagents like diazomethane. colostate.edugcms.cz The resulting esters are significantly more volatile and thermally stable, allowing for high-resolution separation on standard nonpolar capillary columns. colostate.edu GC is also specified as a method for purity testing for the dicarboxylic acid analogue of this compound. avantorsciences.com

Table 3: GC Analysis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives ku.ac.kegoogle.comgoogle.com This interactive table summarizes typical applications and findings from GC analysis of the title compound's derivatives.

Analyte Purpose Finding / Method
Ethyl ester of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Isomer Ratio Determination A 3:1 mixture of endo/exo isomers was determined by GC analysis. google.comgoogle.com
2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide Purity and Retention The purified exo-amide showed a GC retention time of 22.2 min on an SPB-5 column. ku.ac.ke

Table of Mentioned Compounds

Compound Name
This compound
5-Norbornene-2-carboxylic acid (endo and exo isomers)
Methyl 5-norbornene-2-carboxylate
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
2-Hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid
2-azabicyclo[2.2.1]hept-5-en-3-one
Bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids
Methanol
Water
Phosphate buffer

Computational and Theoretical Chemistry Studies of Bicyclo 2.2.1 Hept 2 Ene 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid at the molecular level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which a wide range of molecular properties can be derived.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost. DFT methods are extensively used to investigate the ground state properties of norbornene derivatives and the transition states of their reactions.

For the ground state, DFT calculations can accurately predict key geometric parameters, such as bond lengths and angles, as well as electronic properties like orbital energies and charge distributions. This information is crucial for understanding the inherent reactivity of the molecule. For instance, the strain in the bicyclo[2.2.1]heptene ring system, which is a key driver of its reactivity, can be quantified.

Table 1: Common DFT Functionals and Basis Sets for Norbornene Systems
Method TypeExamplesTypical Application
DFT Functional B3LYP, ωB97X-D, MPW1PW91Geometry optimization, frequency calculations, transition state searches
Basis Set 6-31G*, 6-311G(d), 6-31+G(d)Provides the mathematical functions to describe the atomic orbitals

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are employed when higher accuracy is required. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality energies.

These high-accuracy calculations are often used to validate results from more approximate methods like DFT. For norbornene derivatives, ab initio analysis has been performed on the oligomers formed during polymerization. These calculations have successfully predicted the energetic favorability of different linkages between monomer units, demonstrating that exo linkages are more stable than endo linkages and that polymers incorporating more exo units are inherently more stable. Such high-level calculations are crucial for obtaining a definitive understanding of the subtle energetic differences that govern polymer microstructure.

Reaction Pathway Elucidation and Energy Profile Analysis

A primary application of computational chemistry is to map out the potential energy surfaces of chemical reactions. This allows for a detailed analysis of reaction pathways, providing a theoretical foundation for understanding reaction outcomes.

Many reactions involving bicyclo[2.2.1]heptene derivatives can proceed through more than one possible mechanism. Computational modeling is a powerful tool for distinguishing between these competing pathways. A classic example is the Diels-Alder reaction, which is typically considered to be a concerted process where both new carbon-carbon bonds form simultaneously. d-nb.info

However, for certain substrates with highly electron-withdrawing or -donating groups, a stepwise mechanism involving a zwitterionic intermediate may become competitive. d-nb.info DFT calculations can model both the concerted transition state and the intermediates and transition states of the stepwise pathway. By comparing the activation barriers of the competing pathways, the dominant mechanism can be identified. For instance, studies on the reaction of cyclopentadiene (B3395910) with nitroalkenes have shown that the reaction can proceed through a stepwise, zwitterionic mechanism, particularly when catalyzed. d-nb.info Computational analysis of the retro-Diels-Alder reaction of 7-oxabicyclo[2.2.1]hept-2-ene derivatives has also been performed using DFT to model the concerted pathway and calculate the associated thermodynamic parameters. vanderbilt.edu

Table 2: Calculated Thermodynamic Parameters for the Retro-Diels-Alder Reaction of 7-oxabicyclo[2.2.1]hept-2-ene (a Norbornene Analog) at the B3LYP/6-31G* Level. vanderbilt.edu
ParameterCalculated Value (kcal/mol)
Enthalpy of Activation (ΔH‡)36.1
Gibbs Free Energy of Activation (ΔG‡)36.6
Enthalpy of Reaction (ΔHrxn)20.3

The rigid and asymmetric structure of this compound means that its reactions are often highly stereoselective and regioselective. Computational methods are exceptionally well-suited to predicting and explaining these outcomes.

The preference for electrophilic attack on the double bond from the exo face rather than the sterically hindered endo face is a well-known feature of the norbornene skeleton. This can be quantified computationally by calculating the activation energies for both modes of attack. The pathway with the lower energy barrier corresponds to the major product. DFT studies on the epoxidation of norbornene and its derivatives have been used to analyze the factors controlling exo/endo selectivity. researchgate.net These studies model the transition states for attack on each face and reveal that steric hindrance from the C5 and C6 hydrogens significantly disfavors the endo approach. researchgate.net Kinetic investigations of norbornene-modified mannosamine derivatives also confirmed that the exo derivative reacts more than twice as fast as the endo derivative in Diels-Alder cycloadditions. nih.gov

Table 3: Experimental Stereoselectivity in the Epoxidation of 7-syn-Substituted Norbornenes. researchgate.net
Substituent (X) at C7Exo-epoxide Product (%)
H99–99.5
Cl62.0
Br45.0
t-Bu0.0

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to study the conformational preferences of the carboxylic acid group and its interaction with the bicyclic frame. In a larger context, such as in polymers derived from this monomer, MD is essential for understanding the macroscopic properties of the material. A study on proton exchange membranes constructed from polynorbornenes bearing sulfonic and carboxylic acid groups used MD simulations to analyze the microscopic structure and the transport of water molecules and hydronium ions. researchgate.net The simulations showed that the diffusion coefficients were directly related to the content of the carboxylic acid groups and the resulting hydrogen bond network. researchgate.net Such studies are critical for designing materials with specific properties, like tailored ion conductivity.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational methods is a powerful tool in modern organic chemistry for the structural elucidation and characterization of complex molecules. For a molecule with a rigid and stereochemically rich structure like this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can provide invaluable insights, aiding in the assignment of experimental spectra and confirming stereochemical configurations. While specific computational studies detailing the predicted NMR parameters for this compound are not extensively available in the reviewed literature, the well-established methodologies for similar bicyclic and carboxylic acid-containing compounds provide a clear framework for how such predictions are approached.

The primary theoretical approach for calculating NMR chemical shifts is Density Functional Theory (DFT), often in combination with the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com This combination has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. mdpi.com The typical workflow for predicting the NMR spectrum of a compound like this compound would involve several key steps:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is typically achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d) or larger). mdpi.com For flexible molecules, a conformational search is necessary to identify the lowest energy conformers, as the final predicted shifts are often a Boltzmann-weighted average of the shifts for each significant conformer. mdpi.com

NMR Shielding Tensor Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated using the GIAO method at the same or a higher level of theory. mdpi.com

Chemical Shift Calculation: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_molecule). mdpi.com

The accuracy of these predictions can be further enhanced by considering environmental effects, most notably the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of the solvent in which the experimental NMR data is acquired (e.g., CDCl3 or DMSO-d6). mdpi.com

While a specific data table of predicted NMR chemical shifts for this compound is not available in the cited literature, the following tables illustrate how such data would be presented. These hypothetical tables are based on the known chemical shift ranges for similar norbornene derivatives and carboxylic acids. libretexts.org

Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H1 (Bridgehead)3.1 - 3.4m
H3 (Vinylic)6.9 - 7.2d
H4 (Bridgehead)3.0 - 3.3m
H5 (exo)1.5 - 1.7ddd
H5 (endo)1.3 - 1.5ddd
H6 (exo)1.6 - 1.8ddd
H6 (endo)1.4 - 1.6ddd
H7 (syn)1.8 - 2.0d
H7 (anti)1.6 - 1.8d
COOH10.0 - 12.0br s

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (Bridgehead)45 - 50
C2 (Olefinic)140 - 145
C3 (Olefinic)135 - 140
C4 (Bridgehead)48 - 53
C525 - 30
C630 - 35
C7 (Bridge)40 - 45
COOH170 - 175

Research on related norbornene derivatives has demonstrated the utility of this computational approach. For instance, DFT-based NMR predictions have been instrumental in assigning the stereochemistry of bromination products of norbornene derivatives, where distinguishing between different stereoisomers based on experimental data alone can be challenging. nih.gov By comparing the calculated chemical shifts for all possible theoretical stereoisomers with the experimental data, the correct structure can be determined with a higher degree of confidence. nih.gov

Furthermore, computational studies on various carboxylic acids have shown that DFT calculations can accurately reproduce experimental trends in chemical shifts, provided that factors like intermolecular interactions (e.g., hydrogen bonding in dimers) are appropriately modeled. mdpi.comlibretexts.org For this compound, accurate prediction of the carboxylic acid proton and carbon chemical shifts would require consideration of such dimeric structures or explicit solvent interactions. libretexts.org

Applications of Bicyclo 2.2.1 Hept 2 Ene 2 Carboxylic Acid in Materials Science and Chemical Intermediacy

Fabrication of Advanced Polymer Materials

The unique structure of bicyclo[2.2.1]hept-2-ene and its derivatives, including the carboxylic acid form, makes them valuable monomers in the production of high-performance polymers. The polymerization of these monomers, often through Ring-Opening Metathesis Polymerization (ROMP), leads to materials with distinct properties. alfa-chemistry.com

The rigid bicyclo[2.2.1]heptene backbone is instrumental in creating stiff and robust polymer networks. When incorporated into a polymer chain, this bulky, non-planar structure restricts segmental motion, leading to materials with increased rigidity. The carboxylic acid group provides a reactive handle for further chemical modifications, allowing the molecule to act as a cross-linking agent. aaronchem.comalfa-chemistry.com This functionality enables the formation of three-dimensional polymer networks, transforming linear polymer chains into a single, insoluble, and more durable material. researchgate.net For instance, derivatives of the bicyclo[2.2.1]heptene structure are used to create crosslinkers that contribute to the production of poly(norbornene)s. alfa-chemistry.com The resulting cross-linked polynorbornenes are often glassy, amorphous, and insoluble polymers. researchgate.net

The incorporation of the bicyclo[2.2.1]heptene moiety into polymers is a strategy for tailoring their physical properties. Polymers derived from norbornene-based monomers are noted for their unique mechanical strength and thermal stability. The rigidity of the bicyclic unit enhances the polymer's glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This makes them suitable for applications requiring dimensional stability at elevated temperatures.

For example, studies on polymers synthesized from various norbornene carboxylic acid esters have demonstrated how the monomer's structure influences the final polymer characteristics. The stereochemistry of the monomer (the endo/exo ratio) can affect catalyst activity and the molecular weight of the resulting polymer. researchgate.net This allows for fine-tuning the polymer's properties for specific high-performance applications.

Table 1: Properties of Norbornene-Based Polymers

Polymer Type Key Property Potential Application Citation
Polynorbornene High Glass Transition Temperature Optoelectronics, Lenses researchgate.net
Cross-linked Polynorbornene High Rigidity, Insolubility Advanced Materials researchgate.net

The properties that make bicyclo[2.2.1]heptene-derived polymers suitable for specialty applications also lend themselves to use in advanced coatings and adhesives. Research has shown that polymers incorporating these bicyclic structures can exhibit improved thermal stability and mechanical strength compared to more traditional polymers. These characteristics are highly desirable in protective coatings that must withstand harsh environmental conditions and in adhesives that require strong, durable bonds. The carboxylic acid functionality can also promote adhesion to various substrates through hydrogen bonding or by reacting with surface groups.

Use as a Chemical Intermediate in the Synthesis of Non-Biological Target Molecules

Beyond polymerization, bicyclo[2.2.1]hept-2-ene-2-carboxylic acid serves as a valuable intermediate in organic synthesis. aaronchem.comcymitquimica.com Its strained ring system and functional group enable its participation in a variety of chemical reactions to create complex molecular structures. aaronchem.com

The bicyclo[2.2.1]heptene framework is a common starting point for the synthesis of other molecules. The carboxylic acid derivative can be converted into a range of other functional groups, such as esters, amides, and alcohols, through standard organic chemistry transformations. aaronchem.comnih.gov For instance, the esterification of the carboxylic acid with methanol (B129727) yields Methyl Bicyclo[2.2.1]hept-2-ene-2-carboxylate. nih.govacs.org These derivatives can then be used in further synthetic steps. For example, esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are used in the fragrance industry. google.com The compound also serves as a precursor for creating various norbornene-functionalized monomers used in polymerization processes. alfa-chemistry.com

Table 2: Examples of Derivatives from Bicyclo[2.2.1]heptene Carboxylic Acids

Derivative Name Precursor Synthetic Transformation Citation
Methyl Bicyclo[2.2.1]hept-2-ene-2-carboxylate This compound Esterification with N,N-diisopropyl-O-methylisourea nih.gov
Bicyclo[2.2.1]hept-5-en-2-ylmethyl methacrylate Bicyclo[2.2.1]hept-5-ene derivative Esterification google.com

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptene unit makes it an excellent molecular scaffold. guidechem.com In materials science, a scaffold is a core structure upon which other functional units can be built to create complex, well-defined architectures. The norbornene framework provides a robust and predictable geometry for arranging functional groups in space. This is particularly useful in creating monolithic materials, which are continuous, porous structures. researchgate.net Ring-opening metathesis polymerization (ROMP) of norbornene-based monomers can be used to create such monolithic scaffolds. researchgate.net While some applications are in bioengineering, the principle of using this rigid scaffold is broadly applicable to the design of new materials with precisely controlled structures for applications in catalysis and separations. researchgate.netsmolecule.com The dicarbonyl unit of related norbornene structures has been demonstrated to be an excellent reverse-turn molecular scaffold. acs.org

Sustainable Chemistry Applications (e.g., in Organic Synthesis)

This compound and its derivatives are valuable compounds in the realm of sustainable chemistry, primarily serving as versatile building blocks and intermediates in organic synthesis. Their utility in promoting greener chemical processes stems from their unique structural features and reactivity, which can be harnessed for atom-economical reactions and the synthesis of complex molecules with high efficiency.

The rigid, strained bicyclic framework of this molecule makes it a highly reactive dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for the construction of cyclic systems with a high degree of stereocontrol. This type of cycloaddition is inherently atom-economical as all the atoms of the reactants are incorporated into the final product, a core principle of green chemistry. researchgate.net

Furthermore, the carboxylic acid functionality allows for a wide range of transformations, including esterification and amidation, enabling the synthesis of a diverse array of derivatives. These reactions can often be performed under mild conditions, and in some cases, with the use of biocatalysts, further enhancing the sustainability of the process.

Biocatalytic Approaches

The principles of green chemistry encourage the use of biocatalysts, such as enzymes, to perform chemical transformations with high selectivity and under environmentally benign conditions. In the context of bicyclo[2.2.1]heptane derivatives, enzymatic resolutions have been successfully employed. For instance, lipases have been used for the enantioselective hydrolysis of related lactams, such as 2-aza-bicyclo[2.2.1]hept-5-en-3-one, yielding enantiomerically pure products. scispace.com Specifically, the (+)-γ-lactamase from Bradyrhizobium japonicum and a (−)-γ-lactamase from Streptomyces viridochromogenes have demonstrated complementary stereoselectivity in this hydrolysis. scispace.com While this example does not directly involve this compound, it highlights the potential for applying similar biocatalytic methods to its derivatives, contributing to more sustainable synthetic routes.

Catalytic Transformations for Greener Synthesis

Catalysis is a cornerstone of sustainable chemistry, offering pathways to reactions with higher efficiency, selectivity, and reduced waste. Research into the catalytic applications of bicyclo[2.2.1]heptane derivatives is ongoing. For example, ruthenium-catalyzed reactions have been explored for their potential in atom-economical transformations. researchgate.net While specific data on this compound in this context is limited, the broader field of norbornene chemistry points towards the potential for developing novel catalytic applications in sustainable chemical synthesis.

The following table summarizes some of the reactions and conditions that highlight the utility of bicyclo[2.2.1]heptane derivatives in synthetic chemistry, with an emphasis on transformations that align with the principles of sustainable chemistry.

Reaction TypeReactantsCatalyst/ConditionsProductSignificance in Sustainable Chemistry
Diels-Alder ReactionBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640), Higher TerpenoidsNot specifiedNew cytotoxic agentsAtom-economical C-C bond formation for creating complex molecules. sigmaaldrich.com
Enzymatic ResolutionRacemic 2-aza-bicyclo[2.2.1]hept-5-en-3-one(+)-γ-lactamase or (−)-γ-lactamaseEnantiomerically pure lactam and amino acidUse of biocatalysts for high stereoselectivity under mild conditions. scispace.com
Enzymatic Oxidationmeso-DiolsHorse Liver Alcohol Dehydrogenase (HLADH)Chiral lactonesStereospecific synthesis of valuable chiral building blocks using enzymes. acs.org

Q & A

Q. What are the established synthetic routes for preparing Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid?

The compound can be synthesized via Diels-Alder reactions using cyclopentadiene and acrylic acid derivatives, followed by purification steps. A key method involves treating the precursor with sodium borohydride in dry ether, as demonstrated in the preparation of methyl esters (e.g., methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate) using N,N-diisopropyl-O-methylisourea . Alternative routes include iodolactonization and hydroboration attempts, though the latter may yield unexpected byproducts .

Q. How is structural characterization of this compound performed in academic studies?

Confirmation of structure relies on spectroscopic techniques:

  • IR spectroscopy identifies the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O absorption (~1700 cm⁻¹).
  • ¹H NMR resolves the bicyclic scaffold’s unique proton environments (e.g., bridgehead protons at δ 1.5–3.0 ppm and olefinic protons at δ 5.0–6.5 ppm) .
  • X-ray crystallography or computational modeling (e.g., InChI strings) can validate 3D geometry .

Q. What safety protocols are critical for handling this compound in the lab?

  • Avoid inhalation of vapors or dust; use fume hoods and PPE (gloves, goggles).
  • Prevent contact with oxidizers due to potential exothermic reactions.
  • Store in sealed containers in well-ventilated areas, away from ignition sources .

Advanced Research Questions

Q. How do reaction conditions influence the outcome of hydroboration attempts on this bicyclic system?

Hydroboration of this compound (XXIII) with NaBH₄ in THF yields inconsistent results, likely due to steric hindrance from the bicyclic framework and competing side reactions (e.g., acid-base interactions). Optimization requires controlled stoichiometry, low temperatures, and inert atmospheres to minimize byproducts .

Q. What role does this compound play in controlled polymerization techniques?

It serves as a monomer in alternating ring-opening metathesis polymerization (AROMP) with catalysts like Grubbs’ reagents. The strained norbornene structure enhances reactivity, enabling linear copolymers with precise stereochemistry. For example, copolymerization with norbornene derivatives produces materials with tunable thermal stability and mechanical properties .

Q. How can enantioselective synthesis of bicyclo[2.2.1]heptane derivatives be achieved using this acid?

Organocatalytic [4+2] cycloaddition reactions with chiral catalysts (e.g., thiourea derivatives) enable asymmetric synthesis of carboxylate derivatives. This method provides access to enantiopure intermediates for pharmaceutical applications, such as alkenyl nitrile electrophiles for covalent protein labeling .

Q. What analytical challenges arise in resolving contradictory data from hydroboration studies?

Discrepancies in product yields or regioselectivity may stem from:

  • Steric effects : The endo/exo configuration of the carboxylic acid group alters boron reagent accessibility.
  • Solvent polarity : Polar solvents (e.g., THF) stabilize intermediates but may promote proton exchange.
  • Temperature : Elevated temperatures favor retro-Diels-Alder decomposition. Mitigation involves kinetic studies, DFT calculations, and LC-MS monitoring of reaction pathways .

Methodological Insights

Q. What strategies optimize esterification of the carboxylic acid group?

  • Use N,N-diisopropyl-O-methylisourea as a mild esterifying agent to avoid racemization.
  • Precipitate urea byproducts at −20°C for easy removal.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate) .

Q. How is this compound utilized in ecological or toxicological studies?

While specific ecotoxicity data are limited, its derivatives (e.g., anhydrides) require strict containment to prevent environmental release. Biodegradability assessments via OECD 301B guidelines are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.